molecular formula C20H28N2O3 B12613523 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-

Cat. No.: B12613523
M. Wt: 344.4 g/mol
InChI Key: KYRRSVXWTJYURJ-MGPUTAFESA-N
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Description

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is an organic compound with a complex structure. It is known for its unique spirocyclic framework, which includes a diazaspiro nonane ring system. This compound is often used in organic synthesis and has various applications in different fields of science and industry.

Preparation Methods

The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of cyclohexanone with tert-butyl alcohol to form the ester. This is followed by the reaction with a sulfonate ester to introduce the diazaspiro nonane ring system . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other diazaspiro nonane derivatives, such as:

Compared to these compounds, 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is unique due to its specific stereochemistry and the presence of the phenylethyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl (5R)-6-oxo-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20+/m0/s1

InChI Key

KYRRSVXWTJYURJ-MGPUTAFESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@@]3(C2=O)CCCN3C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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